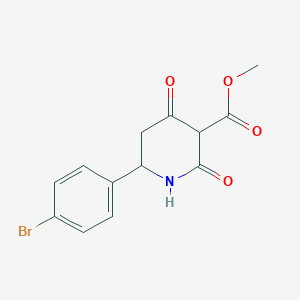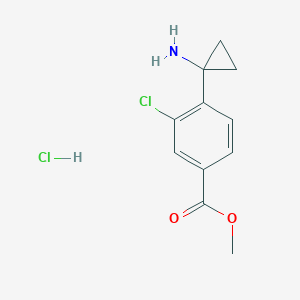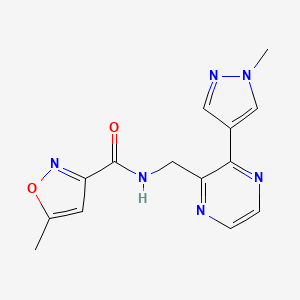
Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate, also known as BRD-K68174521, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods. The purpose of
Aplicaciones Científicas De Investigación
Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate has been extensively studied for its potential therapeutic applications. One of the most significant applications of this compound is its use as a potential drug candidate for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation.
Mecanismo De Acción
The mechanism of action of Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate in cancer cells is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression and chromatin structure. Inhibition of HDACs has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the activity of HDACs. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize and has been reported to yield high purity and good yield. Additionally, this compound has been shown to have potent anti-cancer activity against various cancer cell lines, which makes it a promising drug candidate for further development. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate. One of the directions is to further investigate its mechanism of action in cancer cells. Understanding the molecular targets and signaling pathways involved in the anti-cancer activity of this compound may help in the development of more effective cancer therapies. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Finally, there is a need to explore the potential applications of this compound in other disease conditions, such as inflammation and neurodegenerative disorders.
Conclusion
This compound is a promising chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been shown to have potent anti-cancer activity against various cancer cell lines. While its mechanism of action is not fully understood, studies have suggested that it may act by inhibiting the activity of HDACs and other signaling pathways involved in cancer cell growth and proliferation. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.
Métodos De Síntesis
Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate has been synthesized using various methods. One of the methods involves the reaction of 4-bromobenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate and ethanol. The resulting product is then treated with methyl iodide to obtain this compound. This method has been reported to yield high purity and good yield of the compound.
Propiedades
IUPAC Name |
methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-19-13(18)11-10(16)6-9(15-12(11)17)7-2-4-8(14)5-3-7/h2-5,9,11H,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWHBUXVKJEXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)CC(NC1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetyl)piperazine-1-carboxylate](/img/structure/B2855169.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2855171.png)

![Ethyl 4-((4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2855175.png)

![Benzo[d][1,3]dioxol-5-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2855178.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2855179.png)
![methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2855180.png)
![(2R,3As,5R,6aS)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2855181.png)

![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855184.png)
